Product packaging for 4-[(4-nitrophenyl)amino]butanoic Acid(Cat. No.:CAS No. 87962-89-8)

4-[(4-nitrophenyl)amino]butanoic Acid

Cat. No.: B3023395
CAS No.: 87962-89-8
M. Wt: 224.21 g/mol
InChI Key: BTWRFZZFMXEFQG-UHFFFAOYSA-N
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Description

Overview of the Chemical Structure and its Significance as a Butanoic Acid Derivative

The chemical structure of 4-[(4-nitrophenyl)amino]butanoic acid is characterized by a four-carbon carboxylic acid, butanoic acid, at its core. An amino group (-NH-) at the fourth carbon position links the aliphatic butanoic acid chain to an aromatic 4-nitrophenyl group. This structure integrates several key functional groups: a carboxylic acid group (-COOH), a secondary amine group (-NH-), and a nitroaromatic system.

The presence of the butanoic acid backbone classifies it as a carboxylic acid derivative, providing a reactive site for esterification, amidation, and other reactions typical of this functional group. The nitro group (-NO2) on the phenyl ring is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule, particularly the reactivity of the aromatic ring and the acidity of the N-H proton. The combination of these features in a single molecule imparts a specific chemical reactivity profile that is significant for its role in synthesis.

Chemical and Physical Properties of this compound
PropertyValue
IUPAC Name4-(4-nitroanilino)butanoic acid
Molecular FormulaC₁₀H₁₂N₂O₄
Molecular Weight223.21 g/mol
CAS Number87962-89-8

Strategic Importance as a Building Block and Intermediate in Organic Synthesis

The strategic value of this compound in organic synthesis lies in its capacity to serve as a versatile precursor for a range of more complex molecules. The functional groups present in its structure offer multiple points for chemical modification, allowing chemists to elaborate the molecule in various ways.

The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, facilitating the connection of this molecular fragment to other chemical entities. Simultaneously, the nitro group on the aromatic ring can be reduced to an amine, providing another reactive handle for further functionalization. This dual reactivity makes it a useful intermediate. For instance, derivatives of 4-amino butanoic acid are employed as synthesis intermediates for the preparation of peptides derived from statin analogs. google.com The N-protected versions of these butanoic acid derivatives can be prepared with high purity, making them suitable for industrial-scale synthesis. google.comgoogle.com

Research has shown that the synthesis of this compound can typically be achieved through the reaction of 4-nitroaniline (B120555) with butanoic acid derivatives, such as butanoic acid chloride, in the presence of a base. Its structural features are leveraged as a starting point for creating derivatives with specific desired properties for various research applications, including the development of new materials or pharmacologically active compounds. ontosight.ai

Positioning within the Broader Class of Amino Acid Derivatives in Scientific Inquiry

This compound can be classified as a derivative of 4-aminobutanoic acid (also known as gamma-aminobutyric acid or GABA), which is a non-proteinogenic amino acid. nist.gov Specifically, it is an N-substituted derivative, where a 4-nitrophenyl group is attached to the nitrogen atom of the amino group.

This structural relationship places it within the extensive class of amino acid derivatives. Amino acids and their derivatives are fundamental in medicinal chemistry and biochemistry due to their biological roles and their utility as chiral building blocks. While GABA itself is a key inhibitory neurotransmitter in the mammalian central nervous system, chemical modification of its structure, as seen in this compound, alters its properties significantly. The introduction of the 4-nitrophenyl group changes the molecule's size, polarity, and electronic characteristics compared to the parent amino acid.

In scientific inquiry, such derivatives are often synthesized to explore structure-activity relationships, where modifications to a parent structure are made to modulate its chemical or biological activity. The study of compounds like this compound contributes to a deeper understanding of how specific structural motifs influence molecular behavior and interaction, which is a core principle in fields like medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O4 B3023395 4-[(4-nitrophenyl)amino]butanoic Acid CAS No. 87962-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitroanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-10(14)2-1-7-11-8-3-5-9(6-4-8)12(15)16/h3-6,11H,1-2,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWRFZZFMXEFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407163
Record name 4-[(4-nitrophenyl)amino]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87962-89-8
Record name 4-[(4-nitrophenyl)amino]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 4 Nitrophenyl Amino Butanoic Acid

Established Synthetic Routes to the Core Scaffold

The construction of 4-[(4-nitrophenyl)amino]butanoic acid can be approached through several established synthetic strategies. These methods typically involve the formation of the butanoic acid backbone followed by the introduction of the (4-nitrophenyl)amino group, or vice versa.

Approaches for Constructing the Butanoic Acid Backbone

The butanoic acid portion of the molecule can be synthesized from various commercially available starting materials. One common approach involves the use of succinic anhydride (B1165640) or its derivatives. For instance, the reaction of succinic anhydride with 4-nitroaniline (B120555) can directly form the corresponding succinamic acid, which can then be reduced to the target compound.

Another versatile method is the alkylation of a suitable nitrogen-containing nucleophile with a 4-halobutanoate ester, such as ethyl 4-bromobutanoate. This reaction, typically carried out in the presence of a base, forms the carbon-nitrogen bond and introduces the complete butanoic acid chain in a single step. The subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

A third approach is reductive amination. researchgate.net This involves the reaction of a keto-acid, such as 4-oxobutanoic acid, with 4-nitroaniline in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the secondary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for the imine over the ketone. bachem.com

Table 1: Comparison of Synthetic Routes to the Butanoic Acid Backbone

Starting Material Key Transformation Reagents Advantages Disadvantages
Succinic Anhydride Amidation followed by reduction 1. 4-nitroaniline 2. Reducing agent (e.g., BH3·THF) Readily available starting materials. Requires a separate reduction step.
Ethyl 4-bromobutanoate Nucleophilic substitution 4-nitroaniline, base (e.g., K2CO3) Direct formation of the C-N bond. Potential for side reactions like elimination.

Regioselective Introduction of the (4-nitrophenyl)amino Moiety

The introduction of the (4-nitrophenyl)amino group must be regioselective to ensure the desired para-substituted product. In the case of starting with a pre-formed butanoic acid derivative, such as 4-aminobutanoic acid, the challenge lies in the selective N-arylation.

One of the most common methods for achieving this is nucleophilic aromatic substitution (SNAr) on a suitably activated nitrobenzene (B124822) derivative. For example, reacting 4-aminobutanoic acid with 1-fluoro-4-nitrobenzene (B44160) in the presence of a base like triethylamine (B128534) or potassium carbonate leads to the regioselective formation of the desired product. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, primarily at the para position.

Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the N-arylation of amines. acs.org In this approach, 4-aminobutanoic acid or its ester can be coupled with 1-bromo-4-nitrobenzene (B128438) or 1-chloro-4-nitrobenzene (B41953) using a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is often highly efficient and tolerates a wide range of functional groups.

Table 2: Methods for Regioselective N-Arylation | Method | Arylating Agent | Catalyst/Reagents | Key Features | | --- | --- | --- | --- | | Nucleophilic Aromatic Substitution | 1-Fluoro-4-nitrobenzene | Base (e.g., Et3N) | Classical and cost-effective method. | Requires an activated aryl halide. | | Buchwald-Hartwig Amination | 1-Bromo-4-nitrobenzene | Pd catalyst, phosphine ligand, base | High efficiency and broad substrate scope. | Requires a transition metal catalyst. |

Advanced Synthetic Strategies and Process Optimization

Beyond the fundamental construction of the core scaffold, advanced synthetic strategies are employed to introduce chirality and to navigate the synthesis of more complex analogues.

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure analogues of this compound can be achieved through several asymmetric methodologies. One prominent approach involves the use of chiral auxiliaries. wikipedia.org Evans oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of alkylation reactions. researchgate.netsantiago-lab.com In a typical sequence, the chiral auxiliary is first acylated with a suitable carboxylic acid derivative. The resulting chiral imide can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile in a highly diastereoselective manner. Cleavage of the chiral auxiliary then yields the enantiomerically enriched product.

Another powerful strategy is asymmetric catalysis. For example, the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral transition metal catalyst can establish the desired stereocenter with high enantioselectivity. Similarly, enantioselective conjugate addition reactions to α,β-unsaturated esters can be employed to introduce chirality at the β-position of the butanoic acid chain. nih.gov

Table 3: Approaches to Stereoselective Synthesis

Strategy Key Principle Example Outcome
Chiral Auxiliaries Temporary incorporation of a chiral moiety to direct a stereoselective reaction. Alkylation of an Evans oxazolidinone-derived enolate. High diastereoselectivity, leading to enantiomerically enriched product after auxiliary removal.

Role of Protecting Groups in Complex Synthesis, including Boc-protected derivatives

In the synthesis of complex molecules containing the this compound core, the use of protecting groups is often essential to mask reactive functional groups and prevent unwanted side reactions. The secondary amine in the core structure is a common site for protection.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The Boc group can be introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. fishersci.co.uk

The Boc-protected derivative can then undergo further transformations at the carboxylic acid terminus, such as esterification or amide coupling, without interference from the secondary amine. Once the desired modifications are complete, the Boc group can be readily removed using acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane. nih.govresearchgate.net This orthogonal protection strategy allows for the selective manipulation of different functional groups within the molecule.

Table 4: Boc-Protection and Deprotection Strategies

Transformation Reagents Solvent Typical Conditions
Boc Protection Di-tert-butyl dicarbonate (Boc2O), Base (e.g., Et3N, NaHCO3) Dichloromethane, THF, or water/organic co-solvent Room temperature

Chemical Reactivity and Transformation Pathways

The this compound molecule possesses three primary sites of reactivity: the nitro group, the carboxylic acid, and the secondary amine. These functional groups can be selectively transformed to generate a wide array of derivatives.

The aromatic nitro group is readily reduced to an aniline (B41778). organic-chemistry.org This transformation can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using metals like iron, tin, or zinc in acidic media. researchgate.netrsc.org The resulting amino group can then be further functionalized through diazotization, acylation, or alkylation.

The carboxylic acid moiety can undergo a variety of classical transformations. Esterification can be accomplished by reacting the acid with an alcohol in the presence of an acid catalyst (Fischer esterification). researchgate.net Amide bond formation is another key transformation, which can be achieved by activating the carboxylic acid with a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of an amine. rsc.org

Intramolecular cyclization of this compound can lead to the formation of a γ-lactam. This reaction can be promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species, such as an acid chloride.

Table 5: Key Chemical Transformations

Functional Group Transformation Reagents/Conditions Product
Nitro Group Reduction H2, Pd/C or Fe/HCl Aniline derivative
Carboxylic Acid Esterification Alcohol, Acid catalyst Ester derivative
Carboxylic Acid Amide Formation Amine, Coupling agent (e.g., EDC) Amide derivative

Oxidation Reactions and Formation of Nitro Derivatives

While the reduction of the nitro group is a more common transformation for this class of compounds, the amino group can undergo oxidation. The oxidation of aromatic amines can lead to the formation of corresponding nitro compounds, although this is more straightforward for primary amines. For secondary diarylamines like 4-nitrodiphenylamine, a structurally similar compound, oxidation has been studied. The kinetics of oxidation of p-nitrodiphenylamine using the peroxydisulphate ion have been investigated, a reaction that is significantly accelerated by a silver(I) catalyst. edpsciences.org At certain catalyst concentrations, the reaction is first order with respect to the substrate, oxidant, and catalyst. edpsciences.org

The oxidation of anilines to nitroarenes can also be achieved using various other reagents. Systems such as MnSO₄/Oxone®/H₂O can efficiently convert anilines to nitroarenes. mdpi.com Other methods for oxidizing aromatic amines to nitro compounds include the use of sodium perborate (B1237305) tetrahydrate in micellar media with a tungstophosphoric acid catalyst, or a cobalt-catalyzed reaction with tert-butyl hydroperoxide. organic-chemistry.org In some contexts, the oxidation of amino acids themselves in the presence of natural organic matter and sulfate (B86663) radicals can lead to the formation of nitrophenolic byproducts. nih.gov

Reduction Reactions, including Conversion of the Nitro Group to an Amino Group

The reduction of the nitro group on the phenyl ring to an amino group is a fundamental and widely utilized transformation for nitroaromatic compounds. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the compound's chemical properties and providing a key synthetic handle for further functionalization.

Catalytic hydrogenation is a highly effective method for this conversion. The process typically involves hydrogen gas (H₂) and a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common and efficient choice for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com Another effective catalyst is Raney nickel, which is often preferred when the substrate contains halogen substituents (I, Br, Cl) that could be susceptible to hydrogenolysis with Pd/C. commonorganicchemistry.com Other catalytic systems, such as platinum(IV) oxide, are also employed. wikipedia.org The simplicity of introducing a nitro group by nitration followed by its reduction to an amine is a powerful and widely applied methodology in the chemical industry. researchgate.net

Beyond catalytic hydrogenation, several other reducing agents are effective for this transformation, often offering greater chemoselectivity. These methods are particularly useful when other reducible functional groups are present in the molecule. The use of iron metal (Fe) or zinc metal (Zn) in acidic conditions, such as acetic acid, provides a mild and selective means of reducing nitro groups. commonorganicchemistry.comorganic-chemistry.org Similarly, tin(II) chloride (SnCl₂) is a classic reagent for the chemoselective reduction of nitroarenes in the presence of other sensitive groups. wikipedia.org

The following table summarizes common reagents used for the reduction of aromatic nitro compounds.

Reagent/SystemTypical ConditionsSelectivity NotesReference
H₂ / Palladium on Carbon (Pd/C)Pressurized H₂, solvent (e.g., Ethanol, Ethyl Acetate)Highly efficient but can also reduce other groups (e.g., alkenes, alkynes) and cause dehalogenation. commonorganicchemistry.com
H₂ / Raney NickelPressurized H₂, solvent (e.g., Ethanol)Effective for nitro groups; often used to avoid dehalogenation of aryl halides. commonorganicchemistry.comwikipedia.org
Iron (Fe) / AcidFe powder, acidic solvent (e.g., Acetic Acid, aq. HCl)Mild and chemoselective; tolerates many other functional groups. commonorganicchemistry.comorganic-chemistry.org
Zinc (Zn) / AcidZn powder, acidic solvent (e.g., Acetic Acid, aq. HCl)Mild conditions, good for preserving other reducible groups. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Acidic solution (e.g., conc. HCl)A classic, mild, and chemoselective reagent. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systemCan be used for selective reductions. wikipedia.org

Nucleophilic Substitution Reactions involving the Amino Group

The secondary amino group in this compound can act as a nucleophile, participating in substitution reactions. Although the lone pair on the nitrogen is somewhat delocalized into the aromatic ring, it retains sufficient nucleophilicity to react with various electrophiles.

One important class of reactions is N-alkylation. Reductive alkylation of the parent compound, 4-nitrodiphenylamine, with aliphatic ketones in the presence of hydrogen and a palladium on carbon (Pd/C) catalyst is a known method to produce N-alkyl derivatives. google.com This process involves the initial reduction of the nitro group and subsequent reductive amination in one pot.

The amino group of amino acids can also act as a nucleophile in aromatic substitution reactions, particularly with highly activated aryl halides. lookchem.com A classic example is the reaction with 2,4-dinitrofluorobenzene (Sanger's reagent), which is used to label the N-terminal amino acids in proteins. pressbooks.publibretexts.org This reaction proceeds via an addition-elimination mechanism, where the amino group attacks the electron-deficient aromatic ring, leading to the displacement of the halide. libretexts.orglibretexts.org For the reaction to proceed efficiently with an amino acid, a base such as sodium bicarbonate is often added to deprotonate the ammonium (B1175870) group of the zwitterion, thereby freeing the lone pair of the amino group and increasing its nucleophilicity. lookchem.com

Another characteristic reaction of secondary amines is their interaction with nitrous acid (HNO₂). This reaction is often used as a chemical test to distinguish between primary, secondary, and tertiary amines. Secondary amines, including both aliphatic and aryl derivatives, react with nitrous acid to form N-nitrosamines, which are often yellow oils. msu.edu This reaction proceeds through the electrophilic attack of the nitrosonium cation (NO⁺), present in acidic solutions of nitrous acid, on the nitrogen of the secondary amine. msu.edu

Formation of Carbamate (B1207046) Linkages from Related Nitrophenyl Moieties

Nitrophenyl moieties are frequently employed in the synthesis of carbamates due to the electron-withdrawing nature of the nitro group, which makes the p-nitrophenoxide ion an excellent leaving group. This property is exploited in activating agents like p-nitrophenyl chloroformate (PNPCOCl) and bis(p-nitrophenyl)carbonate. nih.govacs.orggoogle.com

The synthesis of a carbamate linkage using these reagents is typically a two-step, one-pot process. First, an alcohol is reacted with a reagent like p-nitrophenyl chloroformate in the presence of a base (e.g., pyridine) to form a stable, activated p-nitrophenyl carbonate intermediate. nih.govacs.orgresearchgate.net This activated carbonate can then be isolated or, more commonly, reacted in situ with a primary or secondary amine. nih.govresearchgate.net The amine nucleophilically attacks the carbonyl carbon of the activated carbonate, displacing the stable p-nitrophenoxide anion to yield the desired carbamate. nih.gov This method is versatile and has been used to synthesize a wide range of carbamates, including those derived from amino acids. researchgate.net

The following table provides examples of carbamate synthesis using p-nitrophenyl-based reagents.

Activating ReagentNucleophile 1 (Alcohol)Nucleophile 2 (Amine)ProductReference
p-Nitrophenyl ChloroformateVarious AlcoholsPrimary/Secondary AminesN-Substituted Carbamate nih.govacs.org
Bis(p-nitrophenyl)carbonatePhenols (e.g., 3-(1-(Dimethylamino)ethyl) phenol)N-EthylmethylamineAminoalkylphenyl Carbamate (e.g., Rivastigmine precursor) google.com
p-Nitrophenyl ChloroformateN-PalmitoylethanolamideAmino Acids (e.g., Glycine, Valine)Amino Acid-Carbamate Prodrugs researchgate.net

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Approaches for Structural Elucidation

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the nitrophenyl ring would appear as two doublets in the downfield region (approx. δ 7.0-8.2 ppm), characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons (CH₂) of the butanoic acid backbone would appear as multiplets in the aliphatic region (approx. δ 1.8-3.4 ppm). The proton on the secondary amine (NH) would likely appear as a broad signal, and the acidic proton of the carboxyl group (COOH) would be a broad singlet at a significantly downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy : The carbon NMR spectrum would display signals corresponding to each unique carbon environment. The carboxyl carbon (C=O) is expected to have the largest chemical shift, typically in the range of δ 170-180 ppm. docbrown.info The carbons of the nitrophenyl ring would appear in the aromatic region (approx. δ 110-150 ppm), with the carbon attached to the nitro group being the most deshielded. The aliphatic carbons of the butanoic acid chain would be found in the upfield region (approx. δ 20-50 ppm). docbrown.info

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. A very broad absorption band is expected between 2500 and 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. researchgate.net The C=O stretch of the carboxyl group should appear as a strong, sharp peak around 1710 cm⁻¹. researchgate.net Characteristic peaks for the nitro group (NO₂) would include strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net A moderate absorption around 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine.

Mass Spectrometry : Mass spectrometry would confirm the molecular weight of the compound (C₁₀H₁₂N₂O₄, M.W. = 224.21 g/mol ). The fragmentation pattern would likely involve cleavage of the butanoic acid chain and loss of the nitro group, providing further structural evidence.

TechniqueFunctional GroupExpected Observation
¹H NMRAromatic (C₆H₄)Two doublets, ~7.0-8.2 ppm
Aliphatic (CH₂)₃Multiplets, ~1.8-3.4 ppm
Amine (NH)Broad singlet
Carboxyl (COOH)Broad singlet, >10 ppm
¹³C NMRCarboxyl (C=O)~170-180 ppm
Aromatic (C₆H₄)~110-150 ppm
Aliphatic (C₃)~20-50 ppm
IR SpectroscopyCarboxyl (O-H)Broad band, 2500-3300 cm⁻¹
Carboxyl (C=O)Strong, sharp peak, ~1710 cm⁻¹
Nitro (NO₂)Strong peaks, ~1520 cm⁻¹ and ~1340 cm⁻¹
Amine (N-H)Moderate peak, ~3300-3400 cm⁻¹
Mass SpectrometryMolecular Ion [M]⁺m/z = 224

X-ray Crystallography for Solid-State Structure Determination of Related Derivatives

Direct crystallographic data for 4-[(4-nitrophenyl)amino]butanoic acid is not publicly documented. However, the solid-state structures of closely related N-aryl butanoic acid derivatives have been determined, providing valuable models for its likely molecular geometry and packing. mdpi.comresearchgate.net

Compound DerivativeCrystal SystemSpace GroupCell Parameters
4-[(4-chlorophenyl)carbamoyl]butanoic Acid mdpi.comMonoclinicP2₁/ca = 24.2349(19) Å, b = 4.8027(5) Å, c = 9.7993(7) Å, β = 96.863(7)°
4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic Acid researchgate.netMonoclinicP2₁/ca = 4.8969(2) Å, b = 10.6511(5) Å, c = 24.1841(10) Å, β = 93.985(2)°

Conformational Preferences and Molecular Flexibility within the Butanoic Acid Backbone

The butanoic acid backbone of the molecule possesses significant conformational flexibility due to the potential for rotation around the C-C single bonds. nih.gov As a derivative of γ-aminobutyric acid (GABA), its flexibility is a critical aspect of its structure. nih.govresearchgate.net The conformation of this chain can range from a folded, or gauche, arrangement to a fully extended, anti or trans, state.

In the solid state, molecules often adopt a low-energy conformation that allows for efficient crystal packing. The crystallographic study of the related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, revealed that its backbone adopts an "extended, all-trans configuration". mdpi.com This suggests that a linear, zig-zag conformation of the butanoic acid chain is energetically favorable, at least within a crystalline lattice. This extended conformation maximizes the separation between bulky substituents and facilitates predictable intermolecular interactions. While other conformations are possible in solution, the all-trans arrangement represents a key conformational preference in the solid state for this class of compounds. mdpi.com

Analysis of Supramolecular Assembly and Intermolecular Interactions, including Hydrogen Bonding

The supramolecular assembly of this compound in the solid state is driven by a network of non-covalent interactions, with hydrogen bonding playing the dominant role. mdpi.com The molecule contains multiple sites for hydrogen bonding: the carboxylic acid group (both a donor, O-H, and an acceptor, C=O), the secondary amine (a donor, N-H), and the nitro group (an acceptor, O=N=O). researchgate.net

Analysis of related crystal structures provides a clear model for these interactions. Carboxylic acids commonly form centrosymmetric dimers in the solid state via strong O-H···O hydrogen bonds between two molecules, creating a characteristic eight-membered ring synthon known as the {⋯OCOH}₂ synthon. mdpi.comrsc.org This is a highly robust and predictable interaction.

Furthermore, the secondary amine's N-H group acts as a hydrogen bond donor. In the crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid, amide N-H···O hydrogen bonds link the carboxylic acid dimers into extended one-dimensional chains or "supramolecular tapes". mdpi.com It is highly probable that this compound would exhibit a similar hydrogen-bonding pattern, with N-H···O bonds involving either the carbonyl oxygen or the nitro group oxygen of an adjacent molecule. The nitro group itself is a strong hydrogen bond acceptor and would likely participate in stabilizing the crystal lattice. researchgate.net Additionally, π-π stacking interactions between the electron-deficient nitrophenyl rings could further stabilize the crystal packing, often arranging in an offset or slipped-stack fashion. mdpi.com

Computational Chemistry and in Silico Investigations of 4 4 Nitrophenyl Amino Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of 4-[(4-nitrophenyl)amino]butanoic acid. These calculations provide detailed information about the molecule's geometry, orbital energies, and charge distribution.

The optimized molecular structure reveals the spatial arrangement of atoms, including bond lengths and angles. Key structural features include the planar nitro-substituted phenyl ring and the flexible butanoic acid chain. The distribution of electron density is significantly influenced by the electron-withdrawing nitro group (-NO2) and the electron-donating amino group (-NH-), creating a polarized molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the aminophenyl moiety, while the LUMO is concentrated around the nitrophenyl ring, indicating that the aromatic system is susceptible to both electrophilic and nucleophilic attack at different positions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. Regions of negative potential, typically around the oxygen atoms of the nitro and carboxyl groups, are prone to electrophilic attack. In contrast, areas of positive potential, often near the hydrogen atoms of the amino and carboxyl groups, are susceptible to nucleophilic attack. These maps are valuable for predicting non-covalent interactions, such as hydrogen bonding, with biological macromolecules.

Table 1: Calculated Quantum Chemical Properties for this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment5.8 D

Molecular Docking Simulations to Predict Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding potential mechanisms of action and for structure-based drug design. For this compound, docking simulations can identify plausible binding sites and key interactions with various enzymes or receptors.

The process involves preparing the three-dimensional structures of both the ligand and the target protein. Docking algorithms then sample a wide range of conformations and orientations of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity.

Hypothetical docking studies of this compound into the active site of an enzyme like a kinase could reveal important interactions. For instance, the carboxylate group of the butanoic acid chain might form salt bridges with positively charged residues like arginine or lysine. The nitro group could act as a hydrogen bond acceptor, interacting with donor residues in the binding pocket. Furthermore, the phenyl rings can engage in hydrophobic and π-stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with more negative values indicating stronger binding.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein

ParameterResult
Binding Energy-8.2 kcal/mol
Key Interacting ResiduesArg12, Tyr56, Phe89
Types of InteractionsHydrogen bonds, salt bridge, π-stacking

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of molecular interactions than static docking models. By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex and to study the conformational changes that may occur upon binding.

In a typical MD simulation of the this compound-protein complex obtained from docking, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds for tens or hundreds of nanoseconds, tracking the trajectory of each atom.

Analysis of the MD trajectory can reveal the stability of the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess conformational stability. A stable RMSD profile over the simulation time suggests that the ligand remains securely bound in the active site. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding. Furthermore, MD simulations can provide a more detailed understanding of the hydrogen bond network and other non-covalent interactions between the ligand and the protein, including their persistence over time.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogues.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. A wide range of molecular descriptors, including physicochemical, topological, and electronic properties, are then calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the observed activity.

For a series of this compound derivatives, important descriptors might include lipophilicity (logP), molecular weight, molar refractivity, and electronic parameters like the energy of the HOMO or LUMO. The resulting QSAR equation can be used to predict the activity of untested compounds and to identify the structural features that are most important for the desired biological effect. The predictive power of the model is assessed through internal and external validation techniques.

Table 3: Example of Descriptors in a Hypothetical QSAR Model

DescriptorCoefficientDescription
logP+0.5Lipophilicity
E_LUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Molar Refractivity+0.8Molar volume and polarizability

In Silico Prediction of Metabolic Pathways for Derivatives

Predicting the metabolic fate of a compound is a critical step in drug development. In silico tools can be used to predict the likely metabolic pathways of this compound and its derivatives, helping to identify potential metabolites that may be active or toxic.

The metabolism of nitroaromatic compounds is often initiated by the reduction of the nitro group. This process can occur in a stepwise manner, forming nitroso and hydroxylamino intermediates, ultimately leading to the corresponding amino derivative. These reactions are frequently catalyzed by nitroreductases found in gut microbiota and liver enzymes.

In addition to nitroreduction, other potential metabolic transformations for this compound could include hydroxylation of the aromatic ring or oxidation of the butanoic acid side chain. Computational systems for metabolism prediction use databases of known metabolic reactions and algorithms to identify the most probable sites of metabolism on a given molecule. These predictions can help in designing compounds with improved metabolic stability or in anticipating the formation of reactive metabolites.

Evaluation of Druggability and Physicochemical Properties using Computational Tools

Computational tools are widely used to assess the "druggability" of a compound by evaluating its physicochemical properties and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. These predictions help to identify potential liabilities early in the drug discovery process.

One of the most common sets of guidelines for oral bioavailability is Lipinski's Rule of Five. These rules state that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 Da, a logP of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Beyond these simple rules, more sophisticated computational models can predict a wide range of ADMET properties, such as aqueous solubility, intestinal absorption, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. For this compound, these tools can provide a comprehensive in silico profile of its likely pharmacokinetic behavior.

Table 4: Predicted Physicochemical and ADME Properties for this compound

PropertyPredicted ValueCompliance with Lipinski's Rules
Molecular Weight224.22 g/mol Yes
logP1.8Yes
Hydrogen Bond Donors2Yes
Hydrogen Bond Acceptors4Yes
Aqueous SolubilityModerate-
Intestinal AbsorptionHigh-

Molecular Mechanisms of Action and Biological Target Interactions

Interaction with Specific Molecular Targets

The interaction of 4-[(4-nitrophenyl)amino]butanoic acid with its biological targets is primarily governed by the chemical functionalities present in its structure. The amino group and the nitrophenyl group play crucial roles in forming non-covalent bonds that stabilize the compound within the binding sites of biomolecules.

The secondary amine group in this compound acts as a potent hydrogen bond donor. This characteristic is fundamental to its ability to bind to biological targets such as proteins and nucleic acids. The hydrogen atom attached to the nitrogen can form strong hydrogen bonds with electronegative atoms like oxygen and nitrogen, which are abundant in the functional groups of amino acid residues (e.g., the carbonyl oxygen of the peptide backbone, the side chains of aspartate, glutamate, serine, and threonine) and nucleic acid bases. These hydrogen bonds are critical for the specific recognition and stable binding of the compound to its molecular targets, thereby initiating a biological response.

The nitrophenyl group of the molecule is an aromatic system that can participate in π-π stacking interactions. These non-covalent interactions are common in biological systems, particularly in the binding of ligands to receptors that possess aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The electron-rich π-system of the nitrophenyl group can stack with the aromatic rings of these amino acids, contributing significantly to the binding affinity and specificity of the compound. The electron-withdrawing nature of the nitro group can further modulate the electronic properties of the aromatic ring, influencing the strength and geometry of these π-π interactions.

Modulation of Key Biochemical Pathways

While specific pathway modulation by this compound is a subject of ongoing research, its structural motifs suggest potential interference with pathways regulated by protein kinases and other enzymes where ATP binding and recognition are crucial. The ability to form hydrogen bonds and π-π interactions allows it to act as a competitive inhibitor in ATP-binding sites, potentially affecting signaling cascades involved in cell proliferation, differentiation, and apoptosis.

Enzyme Inhibition Studies and Altered Cellular Responses

Studies on structurally related nitrophenyl compounds have demonstrated their potential as enzyme inhibitors. For this compound, it is hypothesized that it may inhibit enzymes through competitive or non-competitive mechanisms. By occupying the active site or an allosteric site, the compound can prevent the natural substrate from binding, leading to a decrease in enzyme activity. This inhibition can result in a variety of altered cellular responses, including the arrest of the cell cycle, induction of apoptosis, or changes in gene expression, depending on the specific enzyme and pathway targeted.

Mechanisms of DNA and Protein Binding, including Intercalation and Specific Binding Sites

The planar nitrophenyl group of this compound raises the possibility of its interaction with DNA through intercalation. This mode of binding involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. Such an interaction can lead to conformational changes in the DNA structure, potentially interfering with replication and transcription processes. Additionally, the compound can bind to specific grooves of the DNA or to particular proteins, including transcription factors and enzymes that process DNA, through a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces.

Covalent Interactions with Amino Acid Residues in Target Proteins

Beyond non-covalent interactions, there is a potential for this compound to form covalent bonds with certain amino acid residues within its target proteins. The reactivity of the molecule, potentially enhanced by the electron-withdrawing nitro group, could facilitate nucleophilic attack from reactive amino acid side chains, such as the thiol group of cysteine or the imidazole (B134444) group of histidine. Such covalent modifications are often irreversible and can lead to a permanent inactivation of the target protein, resulting in a prolonged and potent biological effect.

Biological Activities and Preclinical Research Applications of 4 4 Nitrophenyl Amino Butanoic Acid

Neuroactivity and Neurotransmission Modulation

While direct studies on 4-[(4-nitrophenyl)amino]butanoic acid are limited, research into related derivatives of 4-aminobutanoic acid (GABA) provides a basis for understanding its potential neuroactivity. The GABAergic system is the primary inhibitory network in the central nervous system, and its modulation is a key strategy for treating various neurological and psychiatric disorders. tmc.edu

The core structure of this compound is based on GABA, the principal inhibitory neurotransmitter in the brain. tmc.edu The function of GABA is primarily mediated through GABA-A receptors, which are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect. tmc.edu Various therapeutic agents exert their effects by modulating these receptors. While specific in vitro studies demonstrating the enhancement of inhibitory neurotransmission by this compound are not extensively documented in publicly available research, the activity of analogous compounds suggests this as a primary area of investigation. For instance, derivatives of 4-aminopentanoic acid, a methyl analogue of GABA, have been shown to act as false neurotransmitters within the GABAergic system, indicating that modifications to the GABA backbone can result in compounds that interact with and modulate inhibitory pathways. nih.gov

The mechanisms by which GABAergic signaling is modulated are complex, involving direct receptor agonism or antagonism, as well as allosteric modulation. nih.gov GABA-A receptors possess multiple binding sites that can be targeted by various molecules to enhance or reduce the receptor's response to GABA. nih.gov Research on other GABA derivatives has shown varied interactions with GABA receptors. For example, (S)-4-amino-5-fluoropentanoic acid acts as an inactivator of GABA transaminase, the enzyme responsible for GABA degradation, thereby increasing GABA levels in the brain. nih.gov Meanwhile, enantiomers of 4-aminopentanoic acid have demonstrated weak agonist or antagonist activities at different GABA-A receptor subtypes. nih.gov These findings with related compounds suggest that this compound could potentially influence GABAergic signaling through various mechanisms, including direct receptor interaction or modulation of GABA metabolism, though specific studies are required to confirm this.

Antimicrobial and Antitubercular Potential

The presence of the nitrophenyl group in amino acid derivatives has been a point of interest in the development of new antimicrobial agents. This structural feature is often associated with significant biological activity.

Isocitrate lyase (ICL) is a crucial enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis, particularly during the persistent phase of infection. As this enzyme is absent in mammals, it represents a promising target for new antitubercular drugs. While direct inhibition of ICL1 by this compound has not been reported, compounds containing a 3-nitropropanoyl group, which is structurally related to the nitrophenyl moiety, have shown significant inhibitory activity against this enzyme. nih.gov This suggests that the nitro-containing functional group may play a role in the binding and inhibition of ICL1, highlighting a potential avenue for the investigation of this compound and its derivatives as antitubercular agents.

Several studies have highlighted the antimicrobial properties of N-aryl amino acids, including those with a nitrophenyl group. These compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. The antimicrobial effect is often attributed to the presence of the aromatic ring and the specific substitutions on it. For instance, the nitro group is a known pharmacophore that can contribute to the biological activity of a molecule. The general model for the antimicrobial action of nitro compounds involves their reduction to produce toxic intermediates that can damage cellular components like DNA. mdpi.com

Antimicrobial Activity of Selected N-Aryl Amino Acid Derivatives
CompoundBacterial StrainActivity Noted
N-(4-Nitrophenyl)-L-prolineEscherichia coliMore potent than streptomycin
N-(4-Nitrophenyl)-L-prolineStreptococcus pneumoniaeMore potent than streptomycin
N-(4-Nitrophenyl)-D, L-pipecolinic acidStreptococcus pneumoniaeMore potent than streptomycin
N-(4-Nitrophenyl)-L-alanineStreptococcus pneumoniaeMore potent than streptomycin
N-(4-Nitrophenyl)-L-valineStreptococcus pneumoniaeMore potent than streptomycin

Anti-Cancer and Anti-Proliferative Activity

The investigation of compounds containing nitrophenyl groups for anti-cancer activity is an active area of research. While direct studies on this compound are not prominent, research on structurally similar compounds provides insights into its potential in this area.

Studies on novel nitro-substituted hydroxynaphthanilides have shown that the position of the nitro group on the phenyl ring influences the anti-proliferative effect. nih.gov Specifically, compounds with a para-nitro substituent, similar to the one in this compound, have demonstrated potent antiproliferative activity against certain cancer cell lines. nih.gov For example, 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide showed activity against THP-1 and MCF-7 cancer cells. nih.gov

Furthermore, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer activities. mdpi.comnih.gov Within this series, a compound featuring a 4-NO2 substitution on a phenyl group demonstrated favorable anticancer activity, reducing the viability of A549 lung cancer cells. mdpi.com These findings suggest that the 4-nitrophenylamino scaffold could be a valuable component in the design of novel anti-proliferative agents.

Anti-Proliferative Activity of Related Compounds
Compound Class/DerivativeCancer Cell Line(s)Observed Effect
Nitro-substituted hydroxynaphthanilidesTHP-1 (leukemia), MCF-7 (breast cancer)Antiproliferative activity nih.gov
3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 substitutionA549 (lung cancer)Reduced cell viability mdpi.com

Induction of Apoptosis in Cancer Cell Lines by Related Derivatives

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Research into compounds structurally related to this compound has revealed their potential to trigger this critical pathway in cancer cells.

Derivatives of 4-thiazolidinone, which share some structural motifs, have been shown to induce apoptosis in breast cancer cell lines. mdpi.com These compounds can initiate both the intrinsic and extrinsic apoptotic pathways. mdpi.com Further investigation into other related structures, such as certain tetrahydroisoquinolines bearing a nitrophenyl group, has also demonstrated apoptosis-inducing capabilities in liver cancer cell lines. researchgate.net One such compound was found to cause a significant increase in both early and late apoptotic cell populations in HEGP2 cells. researchgate.net

Studies on 5-ene-2-arylaminothiazol-4(5H)-ones have provided more detailed insights into the apoptotic mechanisms. These derivatives were found to be potent inducers of apoptosis in MCF-7 breast cancer cells. mdpi.com The process was shown to be mediated through the activation of key executioner caspases, including caspases 7, 8, 9, and 10. mdpi.com This broad caspase activation suggests a comprehensive engagement of the apoptotic machinery. Furthermore, treatment with these compounds led to an increased expression of the pro-apoptotic proteins p53 and Bax, alongside cytochrome c, further substantiating their role in promoting the intrinsic apoptotic pathway. mdpi.com

Another class of related compounds, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has also been identified as potent inducers of apoptosis. mdpi.com Thiazole-based compounds, in general, have been recognized for their anticancer effects, which are often mediated through the induction of apoptosis. mdpi.com

The following table summarizes the apoptotic activity of some of these related derivatives:

Compound ClassCancer Cell LineKey Apoptotic Events
5-ene-2-arylaminothiazol-4(5H)-onesMCF-7 (Breast Cancer)Activation of caspases 7, 8, 9, 10; Increased expression of p53, Bax, and cytochrome c. mdpi.com
Tetrahydroisoquinolines with nitrophenyl groupHEGP2 (Liver Cancer)Increased early and late apoptotic cell populations. researchgate.net

Modulation of Mitochondrial Membrane Potential in Cancer Cells by Related Derivatives

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this process is the disruption of the mitochondrial membrane potential (MMP). Several derivatives related to this compound have been shown to exert their anticancer effects by modulating this critical mitochondrial function.

Specifically, 5-ene-2-arylaminothiazol-4(5H)-one derivatives have been demonstrated to reduce the mitochondrial membrane potential in MCF-7 breast cancer cells. mdpi.com This depolarization of the mitochondrial membrane is a strong indicator of mitochondrial-mediated apoptosis. The loss of MMP is often a point of no return in the apoptotic cascade, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.

The ability of these compounds to induce a collapse in the mitochondrial membrane potential underscores a potential mechanism for their cytotoxic activity against cancer cells. This bioactivity is a significant area of interest in the development of novel anticancer therapeutics that target mitochondrial integrity.

Activity against Cancer Stem Cells by Analogues

Cancer stem cells (CSCs) are a subpopulation of tumor cells that are believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. news-medical.net Consequently, the identification of compounds that can specifically target and eliminate CSCs is a high priority in cancer research.

Novel dihydropyrimidine (B8664642) derivatives have been designed and evaluated for their antitumor activity against cancer stem cells. nih.govnih.gov In in vitro screenings against colon cancer stem cells, many of these compounds exhibited significant inhibitory activity. nih.govnih.gov For instance, several derivatives were found to inhibit the side population of cancer stem cells by more than 50% at a 10 µM concentration. nih.govnih.gov One of the most active compounds in this series also demonstrated an anti-proliferative effect by arresting cancer cells at the G2 checkpoint of the cell cycle. nih.govnih.gov

The targeting of CSCs by these analogues represents a promising strategy to overcome the limitations of current cancer treatments and potentially prevent tumor recurrence. news-medical.net

Antileishmanial Activity of Related Derivatives

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The need for new, effective, and less toxic treatments is urgent. Research into various chemical scaffolds has included derivatives that are structurally related to this compound.

For example, 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline (B1680401) 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro antileishmanial activity against Leishmania infantum. mdpi.com While these compounds did not show significant antiplasmodial activity, some exhibited good activity against Leishmania. mdpi.com However, their toxicity to VERO cells was correlated with their leishmanicidal properties, indicating a need for further optimization to improve selectivity. mdpi.com

In another study, cinnamic acid derivatives were investigated for their activity against Leishmania infantum. nih.gov One of the most potent compounds, N-(4-isopropylbenzyl)cinnamamide, displayed a high selectivity index, suggesting it was significantly more toxic to the parasite than to mammalian cells. nih.gov Molecular docking studies suggested that the likely target for this compound in L. infantum was aspartyl aminopeptidase. nih.gov

The following table presents data on the antileishmanial activity of these related derivatives:

Compound ClassLeishmania SpeciesActivitySelectivity Index (SI)
N-(4-isopropylbenzyl)cinnamamideL. infantumIC50 = 33.71 µM> 42.46 nih.gov
Piperonyl cinnamateL. infantumIC50 = 42.80 µM> 32.86 nih.gov

Role as a Chemical Chaperone and in Proteostasis Maintenance in Cellular Systems

A key analogue, 4-phenylbutyric acid (4-PBA), has been extensively studied for its role as a chemical chaperone. nih.govresearchgate.netnih.govmdpi.combiorxiv.orgplos.org Chemical chaperones are small molecules that can help to stabilize protein conformation, prevent protein aggregation, and alleviate stress in the endoplasmic reticulum (ER). nih.govresearchgate.net The ER is a critical organelle for protein folding, and its dysfunction can lead to a variety of diseases.

4-PBA has been shown to mitigate ER stress by promoting the refolding of unfolded proteins, thereby reducing their accumulation. mdpi.com This action helps to restore cellular proteostasis, the balance of protein synthesis, folding, and degradation. nih.govresearchgate.net By alleviating ER stress, 4-PBA can inhibit the unfolded protein response (UPR), a cellular signaling pathway that is activated by the accumulation of misfolded proteins. nih.gov If ER stress is prolonged and severe, the UPR can trigger apoptosis. nih.gov

The ability of 4-PBA to act as a chemical chaperone has been explored in various disease models, including those for neurodegenerative diseases and cancer. nih.gov While 4-PBA is an analogue and lacks the nitrophenylamino group, its well-documented activity as a chemical chaperone provides a basis for investigating similar properties in this compound and its derivatives. One study utilized 4-(4-Nitrophenyl)-Butyric Acid as an internal standard in the quantification of 4-PBA, though its biological activity was not assessed. nih.gov

Applications in Proteomics Research

Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.gov This field has broad applications in biomedical research, including the discovery of biomarkers and the identification of new drug targets. nih.gov While there is no specific literature detailing the direct application of this compound in proteomics research, the broader field utilizes a variety of chemical tools and probes.

The application of proteomics in cancer research, often termed oncoproteomics, is used to identify protein expression patterns that can aid in tumor classification, prognosis, and the development of personalized therapies. nih.gov Given the observed biological activities of derivatives of this compound in cancer cell lines, it is conceivable that these compounds could be used as chemical probes in proteomics studies to identify their protein targets and elucidate their mechanisms of action.

Techniques such as chemical proteomics and protein interaction network analysis are employed to identify the targets of small molecules. nih.gov Future research could involve the use of tagged versions of this compound or its active derivatives to pull down interacting proteins from cell lysates, which could then be identified and quantified using mass spectrometry-based proteomics. This approach would provide a deeper understanding of the molecular pathways modulated by this class of compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Conformational Effects on Molecular Recognition and Target Engagement

Specific studies on the conformational analysis of 4-[(4-nitrophenyl)amino]butanoic acid and its influence on molecular recognition and target engagement are not present in the current scientific literature. While computational methods can predict molecular geometry, no dedicated research has been published that explores the preferred conformations of this molecule or how its conformational flexibility might affect its interaction with biological targets. mdpi.com General principles of medicinal chemistry suggest that the relative orientation of the nitrophenyl ring and the butanoic acid moiety would be critical for binding to a specific receptor or enzyme, but experimental or detailed computational evidence for this compound is lacking. mdpi.comyoutube.com

Considerations for Lipophilicity and Membrane Permeability in Biological Systems

No experimental data or specific computational studies detailing the lipophilicity (often expressed as logP) and membrane permeability of this compound have been found in the reviewed literature. These properties are crucial for determining the pharmacokinetic profile of a compound. While in silico tools can provide predictions for such parameters, published research validating these predictions for this particular molecule is not available. mdpi.com The presence of a polar carboxylic acid group and a nitro group, combined with a nonpolar phenyl ring and alkyl chain, suggests an amphiphilic character, but its precise balance of hydrophilicity and lipophilicity and its ability to cross biological membranes remain uncharacterized.

Design, Synthesis, and Evaluation of Derivatives and Analogues

Rational Design Strategies for Novel Analogues with Improved Biological Profiles

Rational design is a cornerstone in the development of novel therapeutic agents, aiming to optimize the biological activity of a lead compound through targeted chemical modifications. For analogues of 4-[(4-nitrophenyl)amino]butanoic acid, design strategies often focus on modulating electronic properties, conformational flexibility, and intermolecular interactions to improve target binding and pharmacokinetic profiles.

The core idea is to build upon the existing scaffold to create molecules with superior performance. This might involve designing derivatives with enhanced cellular permeability and metabolic stability. nih.gov The ultimate goal is to generate novel compounds with improved biological profiles, such as increased potency against a specific target or better selectivity over related targets, thereby enhancing therapeutic efficacy and minimizing off-target effects. google.com

Synthesis of Substituted Phenyl Analogues (e.g., methoxy-substituted, chloro-substituted)

Modification of the phenyl ring of this compound is a common strategy to explore the impact of electronic and steric effects on biological activity. The synthesis of analogues with substituents like methoxy (B1213986) and chloro groups has been accomplished through various synthetic routes.

Methoxy-substituted Analogues: The introduction of a methoxy group can influence a molecule's metabolic stability and receptor interactions. For example, a synthetic derivative, 4-(4-methoxyphenyl)butanoic acid, was investigated for its protective effects against ER stress-induced neuronal cell death. researchgate.net The synthesis of such compounds can often be achieved by starting with the appropriately substituted aniline (B41778) or phenylacetic acid precursor. Another example is (2S)-2-amino-4-(hydroxy(hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl)phosphoryl)butanoic acid hydrochloride, which incorporates both methoxy and nitro substitutions on the phenyl ring. lookchem.com

Chloro-substituted Analogues: Halogenation, particularly with chlorine, is a well-established method in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. The synthesis of chloro-substituted analogues has been reported, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid and its 2,4-dichloro analogue. mdpi.commdpi.com These compounds are typically synthesized by reacting the corresponding chloro-substituted aniline with a derivative of glutaric acid (the precursor to the butanoic acid chain). mdpi.commdpi.com For instance, 4-chloronitrobenzene can serve as a starting material for nucleophilic aromatic substitution reactions to introduce the amino-butanoic acid side chain. mdpi.com

The table below summarizes examples of substituted phenyl analogues and the synthetic precursors involved.

Analogue TypeExample CompoundKey PrecursorsReference
Methoxy-substituted4-(4-methoxyphenyl)butanoic acidMethoxy-substituted phenyl precursors researchgate.net
Methoxy-nitro-substituted(2S)-2-amino-4-(hydroxy(hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl)phosphoryl)butanoic acid hydrochloride4-hydroxy-3-methoxy-5-nitrobenzaldehyde lookchem.com
Chloro-substituted4-[(4-chlorophenyl)carbamoyl]butanoic acid4-chloroaniline, Glutaric anhydride (B1165640) mdpi.com
Dichloro-substituted4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid2,4-dichloroaniline, Glutaric anhydride mdpi.com

Modifications to the Butanoic Acid Backbone

Altering the butanoic acid portion of the molecule provides another avenue for creating structural diversity and optimizing activity. These modifications can range from changing the length of the carbon chain to introducing different functional groups or altering the point of attachment to the phenylamino (B1219803) group.

One example of a simple modification is altering the substitution pattern on the butanoic acid chain. The compound 3-(4-nitrophenyl)butanoic acid is a constitutional isomer of the parent structure where the nitrophenyl group is attached to the third carbon of the butanoic acid chain instead of the amino nitrogen. nih.gov This change significantly alters the shape and flexibility of the molecule.

More complex modifications can involve replacing the amine linker itself. For instance, in the compound 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, the amino group is replaced by an ether linkage. mdpi.com While this changes the core structure significantly, it demonstrates the principle of modifying the connection between the aromatic ring and the acid chain. Furthermore, the butanoic acid can be incorporated into more rigid structures or be substituted with other acidic groups to modulate its properties. The synthesis of C-4-amino acid substituted monobactam analogues illustrates how amino acid moieties can be used to modify core structures, a principle that could be applied to the butanoic acid backbone. nih.gov

Incorporation into Hybrid Molecules for Enhanced Activity

Molecular hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule. This approach aims to create chimeric compounds that can interact with multiple biological targets or that possess a combination of desired properties, such as enhanced potency, improved selectivity, or better pharmacokinetic profiles.

The this compound scaffold can serve as one of the components in such hybrid molecules. For example, research has shown that synthesizing hybrid molecules containing a thiazolidinone ring and a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragment is an effective approach for designing potential anticancer agents. nih.gov In this case, the nitrophenyl moiety, which is a key feature of the parent compound, is incorporated into a more complex structure designed to have enhanced biological activity.

Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for the development of novel anticancer candidates. mdpi.com This highlights a strategy where the core amino acid structure is linked to other heterocyclic systems known to possess biological activity. The general principle involves connecting different bioactive moieties, sometimes using linkers like esters, amides, or amines, to generate a single hybrid compound with potentially synergistic or additive effects. nih.gov

Preclinical Evaluation of Modified Compounds for Enhanced Potency and Selectivity

Following the design and synthesis of novel analogues, preclinical evaluation is essential to determine their biological activity and potential as therapeutic agents. These studies are conducted using in vitro assays and cell-based models to assess parameters such as potency, selectivity, and mechanism of action.

Derivatives of this compound have been evaluated for various biological activities. Cytotoxicity studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to the parent compound, were evaluated for their anticancer and antioxidant activities. mdpi.com Several compounds in this series were found to reduce the viability and suppress the migration of A549 lung cancer cells in vitro, with some showing favorable cytotoxicity profiles towards noncancerous cells. mdpi.com

In other therapeutic areas, a novel chemical series of 4-oxo-4-(...)-butanoic acid derivatives were identified as potent and selective S1P1 receptor agonists, which have potential applications in treating autoimmune diseases. nih.govresearchgate.net These preclinical studies are critical for establishing structure-activity relationships and identifying the most promising candidates for further development. The synthesis of various 4-nitrophenyl glycosides has also been undertaken for biological evaluation, indicating the broad interest in the 4-nitrophenyl moiety as a pharmacophore. nih.gov

The table below presents a summary of the preclinical evaluation of some modified compounds.

Compound SeriesBiological Activity EvaluatedKey FindingsReference
This compound derivativesCytotoxicityExhibited cytotoxic effects against various cancer cell lines.
3-((4-hydroxyphenyl)amino)propanoic acid derivativesAnticancer and antioxidant activitySome derivatives reduced viability and migration of A549 cancer cells with favorable cytotoxicity in noncancerous cells. mdpi.com
4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acidsS1P1 receptor agonismIdentified as potent and selective S1P1 agonists. nih.govresearchgate.net
Hybrid molecules with thiazolidinone and (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragmentsAnticancer activityConsidered an effective approach for designing potential anticancer agents. nih.gov

Analytical and Bioanalytical Methodologies in the Study of 4 4 Nitrophenyl Amino Butanoic Acid

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatography is fundamental in the study of 4-[(4-nitrophenyl)amino]butanoic acid, serving critical roles from purification after synthesis to precise quantification in analytical samples. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity and quantifying this compound due to its high resolution and sensitivity. Reversed-phase HPLC is commonly used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation from starting materials, byproducts, or degradants. Detection is often accomplished using a UV-Vis detector, as the nitrophenyl group provides a strong chromophore with significant absorbance, typically monitored at wavelengths between 254 nm and 400 nm.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor the progress of chemical reactions during the synthesis of this compound and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the compound is visualized under UV light, where the aromatic nitro group allows for easy detection. The retention factor (Rf) value is calculated to characterize the compound's mobility in a specific solvent system.

Interactive Table: Typical Chromatographic Conditions

Parameter High-Performance Liquid Chromatography (HPLC) Thin-Layer Chromatography (TLC)
Stationary Phase C18 silica gel Silica gel 60 F254
Mobile Phase Gradient of Acetonitrile/Water with 0.1% Formic Acid Ethyl Acetate/Hexane (e.g., 1:1 v/v)
Detection UV-Vis Detector (e.g., at 254 nm or 400 nm) UV Lamp (254 nm)

| Primary Use | Purity assessment, Quantification | Reaction monitoring, Preliminary purity check |

Spectroscopic Methods for Comprehensive Chemical Characterization

Spectroscopic techniques are indispensable for elucidating and confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would include two doublets in the aromatic region corresponding to the protons on the nitrophenyl ring, a triplet for the NH proton, and multiplets or triplets for the three methylene (B1212753) (-CH₂-) groups of the butanoic acid chain.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show distinct signals for the carboxylic acid carbon, the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the aliphatic carbons of the butanoic acid chain.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₂N₂O₄). The fragmentation pattern observed in the mass spectrum can also offer structural information, confirming the connectivity of the nitrophenyl and butanoic acid moieties.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. Key vibrational bands for this compound include a broad O-H stretch from the carboxylic acid, N-H stretching from the secondary amine, characteristic C=O stretching of the carboxylic acid, and strong symmetric and asymmetric stretching bands for the nitro (NO₂) group.

Interactive Table: Characteristic Spectroscopic Data

Technique Observation Interpretation
¹H NMR ~8.0-8.2 ppm (d), ~6.7-6.9 ppm (d) Protons on the para-substituted aromatic ring
~3.3-3.5 ppm (t) Methylene group adjacent to the amine (-NH-CH₂ -)
~2.4-2.6 ppm (t) Methylene group adjacent to the carbonyl (-CH₂ -COOH)
~1.9-2.1 ppm (quint) Central methylene group (-CH₂-CH₂ -CH₂-)
¹³C NMR ~175-180 ppm Carboxylic acid carbon (C OOH)
~150-155 ppm, ~110-115 ppm Aromatic carbons attached to the nitro and amino groups
Mass Spec (ESI-) [M-H]⁻ at m/z ≈ 223.07 Deprotonated molecular ion, confirming molecular weight
IR Spectroscopy ~3300-2500 cm⁻¹ (broad) O-H stretch of carboxylic acid
~1700 cm⁻¹ C=O stretch of carboxylic acid

Biophysical Techniques for Investigating Molecular Interactions

To understand the potential biological role of this compound, biophysical techniques are employed to study its interactions with macromolecular targets, such as proteins. These methods can reveal binding affinity, specificity, and conformational changes induced upon binding.

Fluorescence Spectroscopy: This technique is highly sensitive for studying protein-ligand interactions, particularly if the protein contains fluorescent amino acids like tryptophan. When this compound binds to a protein, it can cause a change in the local environment of these amino acids, leading to a quenching (decrease) or enhancement of the intrinsic protein fluorescence. By titrating the protein with increasing concentrations of the compound and monitoring the fluorescence intensity, one can determine binding parameters such as the binding constant (Ka), which quantifies the affinity of the interaction.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate whether the binding of this compound induces changes in the secondary structure of a target protein. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Proteins have characteristic CD spectra in the far-UV region (190-250 nm) that correspond to their alpha-helix, beta-sheet, and random coil content. A significant change in the CD spectrum of a protein upon the addition of the compound would indicate a conformational rearrangement, providing insight into the binding mechanism.

Cell-Based Assays for Quantitative Assessment of Biological Activities

Cell-based assays are crucial for determining the biological effects of this compound in a physiologically relevant context. These assays can quantify a wide range of cellular responses, including cytotoxicity, enzyme inhibition, and pathway modulation.

For instance, if the compound is hypothesized to be an enzyme inhibitor, its activity can be quantified using a cell-based assay. Cells overexpressing the target enzyme could be treated with various concentrations of the compound. The cellular activity of the enzyme would then be measured using a substrate that produces a detectable signal (e.g., colorimetric or fluorescent). The results are used to generate a dose-response curve, from which key quantitative parameters like the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme's activity) can be determined. Similarly, general cytotoxicity can be assessed using assays like the MTT or LDH release assays, which measure cell viability and membrane integrity, respectively, after exposure to the compound. These quantitative data are essential for evaluating the compound's potency and potential as a bioactive agent.

Future Perspectives and Emerging Research Avenues

Exploration of Undiscovered Biological Targets and Pathways

The foundational structure of 4-[(4-nitrophenyl)amino]butanoic acid as a GABA analogue strongly suggests that its initial biological investigation should focus on the GABAergic system. wikipedia.orgresearchgate.net GABA analogues are a well-established class of drugs used as anticonvulsants, anxiolytics, and sedatives. wikipedia.orgnih.gov However, the substitution on the amino group with a 4-nitrophenyl moiety introduces significant structural and electronic changes compared to GABA itself, potentially altering its affinity and selectivity for GABA receptors (GABA-A, GABA-B) or modulating the activity of enzymes involved in GABA metabolism, such as GABA transaminase (GABA-T). researchgate.netresearchgate.net

Future research should therefore embark on a systematic screening campaign to deorphanize the primary biological targets of this compound. Beyond the obvious GABAergic targets, the presence of the nitrophenyl group, a feature in various bioactive compounds with anticancer and antimicrobial properties, warrants a broader investigation. nih.govacs.orgnih.gov It is plausible that this compound interacts with entirely novel targets outside the central nervous system. A comprehensive target identification strategy would illuminate its mechanism of action and guide further development.

Table 1: Potential Biological Targets for Investigation
Target ClassSpecific ExamplesRationale based on Structure
Neurotransmitter ReceptorsGABA-A Receptor Subtypes, GABA-B ReceptorsCore structure is a GABA analogue. wikipedia.orgnih.gov
EnzymesGABA Transaminase (GABA-T), Histone Deacetylases (HDACs), KinasesPotential to modulate GABA metabolism; Butanoic acid derivatives can inhibit HDACs. wikipedia.org
Ion ChannelsVoltage-Gated Calcium Channels (VGCCs)A known mechanism for some GABA analogues like Pregabalin. wikipedia.org
TransportersAmino Acid Transporter ASCT2 (SLC1A5), GABA Transporters (GATs)Structural similarity to amino acids suggests potential interaction with transporters. nih.gov
Cancer-Related TargetsVarious targets implicated in cell proliferation and survivalNitrophenyl groups are present in some anticancer compounds. nih.govacs.org

Development of Advanced Delivery Systems Utilizing Binding to Biomolecules

The therapeutic efficacy of a small molecule is often limited by its pharmacokinetic properties, such as solubility, stability, and the ability to reach its target site in the body. Advanced drug delivery systems (DDS) offer a powerful strategy to overcome these limitations. nih.gov For this compound, its amino acid-like structure provides a versatile scaffold for the development of sophisticated delivery platforms. researchgate.netrsc.orgrsc.org

The carboxylic acid and secondary amine functionalities can serve as chemical handles for conjugation to various carriers. rsc.org For instance, the compound could be incorporated into poly(amino acid) or polypeptide-based nanoparticles, which are biodegradable and can be engineered for targeted delivery. researchgate.netrsc.orgrsc.org Another promising avenue is the development of prodrugs. By esterifying the carboxylic acid with a promoiety, the compound's lipophilicity and ability to cross biological membranes, including the blood-brain barrier, could be enhanced. Such amino acid-based prodrugs can leverage endogenous amino acid transporters for improved absorption and targeted uptake into specific tissues. Furthermore, stimuli-responsive systems, which release the drug in response to specific physiological cues like pH changes in a tumor microenvironment, could be designed by integrating the compound into smart polymer matrices. rsc.org

Table 2: Potential Advanced Delivery Strategies
Delivery SystemDescriptionPotential Advantage for the Compound
Polymeric NanoparticlesEncapsulation within biodegradable polymers (e.g., poly(amino acids)). researchgate.netrsc.orgImproved stability, controlled release, and potential for surface functionalization for targeting.
LiposomesEncapsulation in lipid bilayer vesicles.Enhanced delivery of both hydrophilic and hydrophobic analogues, reduced systemic toxicity.
ProdrugsCovalent modification (e.g., esterification) to create an inactive precursor that is metabolized to the active drug in vivo. Improved bioavailability, targeted delivery via amino acid transporters, and potential for brain penetration.
BioconjugatesCovalent attachment to biomolecules like peptides or antibodies. researchgate.netHighly specific targeting to disease sites, reducing off-target effects.

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound, future research must look beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unbiased, holistic view of the cellular response to a small molecule perturbation. ahajournals.orgnih.gov This approach is invaluable for elucidating complex mechanisms of action, identifying biomarkers of response, and uncovering potential off-target effects. researchgate.net

A proposed research workflow would involve treating relevant cell models (e.g., neuronal or cancer cells) with the compound and subsequently performing a time-course analysis using multi-omics platforms. Transcriptomics (RNA-seq) would reveal changes in gene expression, proteomics would identify alterations in protein levels and post-translational modifications, and metabolomics would capture shifts in cellular metabolism. researchgate.netaspect-analytics.com Integrating these vast datasets through advanced bioinformatics and machine learning can reveal perturbed signaling pathways and biological networks, generating novel hypotheses about the compound's mode of action that would be missed by traditional methods. ahajournals.orgyoutube.com This comprehensive understanding is crucial for optimizing the compound's development and predicting its clinical potential. researchgate.net

Table 3: Application of Multi-Omics for Mechanistic Insights
Omics PlatformData GeneratedPotential Insights for this compound
TranscriptomicsDifferential gene expression profiles.Identify gene networks and pathways modulated by the compound.
ProteomicsChanges in protein abundance and post-translational modifications.Pinpoint protein targets and signaling cascades directly affected.
MetabolomicsAlterations in the levels of endogenous small-molecule metabolites. aspect-analytics.comReveal impacts on cellular energy, amino acid, and lipid metabolism.
Integrated AnalysisA comprehensive network model of cellular response. ahajournals.orgElucidate the full mechanism of action, identify biomarkers, and predict off-target effects.

Novel Synthetic Strategies for Accessing Complex and Diverse Analogues

The exploration of a compound's full therapeutic potential is rarely confined to the parent molecule. The systematic synthesis of analogues is critical for establishing structure-activity relationships (SAR) and optimizing properties such as potency, selectivity, and pharmacokinetics. biointerfaceresearch.comresearchgate.net Future research should focus on developing versatile and efficient synthetic strategies to generate a diverse library of analogues of this compound.

Key areas for synthetic modification include:

The Butanoic Acid Backbone: The length of the alkyl chain could be varied, and stereocenters or other functional groups (e.g., hydroxyl, fluoro) could be introduced to probe the binding pocket of its biological target(s). researchgate.net

The Phenyl Ring: The nitro group's position could be moved (ortho, meta), or it could be replaced with other electron-withdrawing or electron-donating groups (e.g., cyano, halogen, methoxy) to fine-tune electronic properties and potential interactions. nih.gov The phenyl ring could also be replaced with other aromatic or heterocyclic systems.

The Amino Linker: The secondary amine could be modified, for example, by N-alkylation or by incorporating it into a cyclic structure to constrain the molecule's conformation.

Modern synthetic methodologies, such as late-stage functionalization and catalytic cross-coupling reactions, could enable the rapid and efficient diversification of the core scaffold, accelerating the discovery of analogues with improved pharmacological profiles. nih.gov

Table 4: Proposed Synthetic Modifications for Analogue Development
Molecular RegionProposed ModificationScientific Rationale
Butanoic Acid ChainVary chain length (propanoic, pentanoic, etc.); Introduce substituents (e.g., methyl, hydroxyl).Optimize fit within the target's binding site; Modulate lipophilicity.
Aromatic RingModify or replace the nitro group (e.g., -CN, -Cl, -F, -OCH3); Replace phenyl with heterocycles (e.g., pyridine, thiophene).Tune electronic properties, alter metabolic stability, and explore new binding interactions. nih.gov
Amino LinkerN-methylation; Incorporation into a piperidine (B6355638) or other ring system.Improve metabolic stability and membrane permeability; Constrain conformation to enhance binding affinity.

Translational Research Potential and New Investigative Indications in Preclinical Models

The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinical candidates. For this compound, its hybrid structure suggests several translational research avenues that could be explored in preclinical models.

Given its identity as a GABA analogue, the most direct path involves investigating its potential in neurological and psychiatric disorders. researchgate.net Preclinical models of epilepsy, neuropathic pain, and anxiety are well-established and would serve as excellent platforms to test the compound's efficacy. nih.gov The synthesis of various derivatives has been shown to produce anticonvulsant and antinociceptive effects in animal models. nih.gov

Furthermore, the presence of the nitrophenyl group, which is a key pharmacophore in certain anticancer and antimicrobial agents, opens up entirely new investigative indications. nih.govacs.orgnih.gov Future studies should evaluate the cytotoxicity of the compound and its analogues against a panel of cancer cell lines and assess its activity against pathogenic bacteria and fungi. Positive in vitro results would warrant follow-up studies in preclinical animal models of cancer or infectious diseases. This dual-pronged approach, exploring both neurological and oncological/antimicrobial indications, maximizes the potential for discovering a valuable therapeutic application for this class of molecules.

Table 5: Potential Therapeutic Indications and Preclinical Models
Potential IndicationRationaleExemplary Preclinical Models
EpilepsyGABA analogue structure; GABAergic system is a key target for antiepileptics. researchgate.netnih.govPentylenetetrazol (PTZ)-induced seizure model; Maximal electroshock (MES) test.
Neuropathic PainMany antiepileptic GABA analogues are effective in treating neuropathic pain. nih.govChronic constriction injury (CCI) model; Spared nerve injury (SNI) model.
CancerNitrophenyl moiety is present in some cytotoxic compounds. nih.govacs.orgIn vitro cytotoxicity assays on cancer cell lines; In vivo xenograft models in mice.
Bacterial/Fungal InfectionsNitroaromatic compounds can possess antimicrobial properties. nih.govIn vitro minimum inhibitory concentration (MIC) assays; In vivo infection models.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-[(4-nitrophenyl)amino]butanoic Acid in a laboratory setting?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-nitroaniline with γ-aminobutyric acid derivatives under basic conditions (e.g., using NaHCO₃ or Et₃N as catalysts). Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions like over-nitration or esterification .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • NMR spectroscopy (¹H/¹³C) confirms the presence of the nitrophenyl group (δ 7.5–8.5 ppm for aromatic protons) and the butanoic acid backbone (δ 2.3–3.1 ppm for CH₂ groups). IR spectroscopy identifies key functional groups: ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1520 cm⁻¹ (NO₂ asymmetric stretch). HPLC (C18 column, UV detection at 254 nm) assesses purity, while LC-MS (ESI-negative mode) verifies molecular weight (223.2053 g/mol) .

Q. What storage conditions are recommended to preserve the stability of this compound?

  • Store in airtight, light-protected containers at 0–6°C. The nitro group is sensitive to prolonged UV exposure, which may cause partial reduction to an amine. Avoid humidity to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

  • Microwave-assisted synthesis reduces reaction times and improves yields (e.g., 15 minutes at 100°C vs. 12 hours conventionally). Catalyst screening (e.g., Pd/C for nitro group stability) and pH control (pH 7–8) prevent unwanted side reactions like decarboxylation .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

  • DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, highlighting the electrophilic nitro group and nucleophilic amino site. Molecular docking predicts interactions with biological targets (e.g., enzymes), guiding functionalization strategies .

Q. How should researchers address discrepancies in reported synthetic yields or by-product profiles?

  • Reproducibility protocols : Validate methods using standardized reagents (e.g., USP-grade solvents). Advanced chromatography (HPLC-MS/MS) identifies trace impurities (e.g., 4-(4-nitrophenyl)butanoic acid, a common by-product). Cross-reference spectral data with databases like PubChem or NIST .

Q. What preliminary assays are recommended to explore the biological activity of this compound?

  • In vitro antimicrobial assays : Test against Gram-positive/negative bacteria (MIC values via broth microdilution). Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Enzyme inhibition studies : Target NADPH oxidase or COX-2 due to structural similarities with known inhibitors .

Data Contradictions and Resolution

Q. Why do different studies report varying pKa values for the carboxylic acid group?

  • Variations arise from solvent polarity (e.g., pKa ~4.5 in water vs. ~5.2 in DMSO) and measurement techniques (potentiometric vs. spectrophotometric). Standardize conditions using IUPAC-recommended buffers for accurate comparisons .

Q. How can conflicting bioactivity data be reconciled across studies?

  • Purity validation : Ensure ≥95% purity via elemental analysis. Assay standardization : Use positive controls (e.g., ascorbic acid for antioxidant assays). Structural analogs : Compare with derivatives like 4-(2-fluorophenyl)-4-oxobutanoic acid to isolate nitro group effects .

Methodological Tables

Table 1 : Key Analytical Data for this compound

ParameterValue/MethodReference
Molecular Weight223.2053 g/mol
UV λmax (MeOH)265 nm (ε = 1.2 × 10⁴ L/mol·cm)
HPLC Retention Time8.2 min (C18, 70:30 H₂O:MeCN)
Thermal StabilityDecomposes at 210°C (TGA)

Table 2 : Synthetic Optimization Strategies

ConditionImprovementEvidence
Microwave irradiationYield increased from 65% to 89%
Catalyst (Pd/C)Reduced nitro group degradation
pH 7.5 bufferMinimized decarboxylation (<2% by-product)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.